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diphenylphosphinate
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl diphenylphosphinate (FDPP) is a widely utilized coupling reagent in
organic synthesis, particularly in peptide and macrolide chemistry.[1][2] Its efficiency in
promoting amide bond formation with minimal racemization has made it a valuable tool for
chemists.[1][2] This technical guide provides a comprehensive overview of the spectroscopic
data for FDPP, offering a foundational understanding for its identification, characterization, and
quality control in research and development settings. While a complete set of publicly available
spectra for this specific molecule is limited, this document compiles available information and
presents representative data from closely related compounds to offer a robust spectroscopic
profile.

Chemical Structure and Properties
e Chemical Name: Pentafluorophenyl diphenylphosphinate
e Synonyms: FDPP, Diphenylphosphinic acid pentafluorophenyl ester

« CAS Number: 138687-69-1[3][4]

e Molecular Formula: CisH10Fs02P[3]
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e Molecular Weight: 384.24 g/mol [3][4]
o Appearance: White to off-white solid

e Melting Point: 47-50 °C[2]

Spectroscopic Data

A complete, verified set of spectra for Pentafluorophenyl diphenylphosphinate is not readily
available in the public domain. The following sections provide expected and representative data
based on the analysis of its structural fragments and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of FDPP. The
presence of 1H, 13C, 1°F, and 3P nuclei provides a wealth of information.

Table 1: Predicted and Representative NMR Chemical Shifts for Pentafluorophenyl
Diphenylphosphinate
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Predicted Chemical o
Nucleus . Multiplicity Notes
Shift (6, ppm)

The ten protons of the
two phenyl rings
attached to the
phosphorus atom are
expected to appear in
the aromatic region.
H 7.20-8.20 Multiplet The exact chemical
shifts and coupling
patterns can be
complex due to
coupling with both
other protons and the

phosphorus atom.

Signals for the
carbons of the
diphenylphosphinyl
and pentafluorophenyl
groups are expected.
Carbons directly
bonded to phosphorus
13C 120 - 150 Multiplets or fluorine will exhibit
coupling (J-coupling),
leading to splitting of
the signals. The
carbons of the CesFs
group are often
difficult to observe due

to C-F coupling.[5]

19F -140 to -170 Multiplets The five fluorine
atoms on the
pentafluorophenyl ring
will give rise to three
distinct signals with a

2:1:2 integration ratio,
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corresponding to the
ortho-, para-, and
meta-fluorines,

respectively.[6][7][8]

31p

20-40

Singlet (proton-

decoupled)

The chemical shift is
characteristic of a
pentavalent
phosphorus atom in a
phosphinate
environment.[9][10]
[11][12]

Note: Predicted values are based on typical ranges for the respective functional groups and

may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in FDPP.

Table 2: Expected Infrared Absorption Bands for Pentafluorophenyl Diphenylphosphinate

Wavenumber (cm—?)

Vibration

Intensity

~3060

C-H stretch (aromatic)

Medium

~1600, ~1480, ~1440

C=C stretch (aromatic)

Medium-Strong

~1250 P=0 stretch Strong
~1150 C-F stretch Strong
~950 P-O-C stretch Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.
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Table 3: Expected Mass Spectrometry Data for Pentafluorophenyl Diphenylphosphinate

lon m/z (calculated) Expected Observation
[M]*+ 384.03 Molecular ion peak.

Loss of the
[M-OCeFs]* 201.05

pentafluorophenoxy group.
[CeFsO]* 183.99 Pentafluorophenoxy cation.
[P(O)(CeHs)2]* 217.05 Diphenylphosphinoyl cation.
[C12H10]* 154.08 Biphenyl fragment.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy.

Table 4. Expected Raman Shifts for Pentafluorophenyl Diphenylphosphinate

Raman Shift (cm™?) Vibration

~1590 Phenyl ring breathing
~1180 P=0 stretch

~1000 Phenyl ring breathing

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for solid
organophosphorus compounds like FDPP. Instrument parameters should be optimized for the
specific instrument being used.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of Pentafluorophenyl
diphenylphosphinate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, Acetone-
de, DMSO-de) in @ 5 mm NMR tube.
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e 'HNMR:

o Acquire a one-dimensional proton spectrum.

o Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
e 1BC NMR:

o Acquire a proton-decoupled carbon spectrum.

o Due to the lower natural abundance of 13C and potential long relaxation times, a larger
number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

e F NMR:

o Acquire a one-dimensional fluorine spectrum. °F is a high-sensitivity nucleus, so fewer
scans are typically required compared to 13C.

e 3P NMR:
o Acquire a proton-decoupled phosphorus spectrum. 31P is also a sensitive nucleus.

o An external standard (e.g., 85% H3POa) is typically used for chemical shift referencing.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

o Data Acquisition:

[e]

Collect the spectrum, typically in the range of 4000-400 cm~1.

o

Perform a background scan prior to the sample scan.

[¢]

Co-add 16-32 scans to improve the signal-to-noise ratio.
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Mass Spectrometry

o Sample Preparation (Electron lonization - El):

o Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol,
dichloromethane).

o Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS).

o Data Acquisition:
o Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

o Use a standard ionization energy of 70 eV for EI.

Visualization of Workflows and Relationships

The following diagrams illustrate key aspects of working with and characterizing
Pentafluorophenyl diphenylphosphinate.

/Spectroscopic Characterization\

Synthesis Purification /VC)\ Application
Purification ]
(e.g., Recrystallization)

Click to download full resolution via product page

Caption: General workflow from synthesis to application of FDPP.,
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Caption: Relationship between NMR nuclei and structural information for FDPP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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